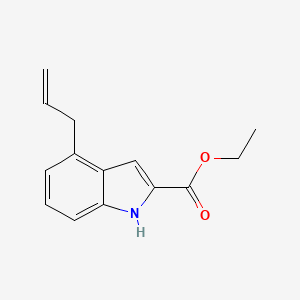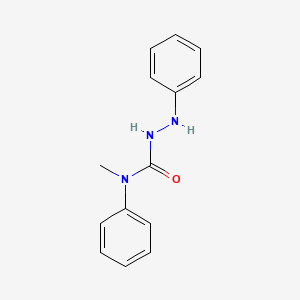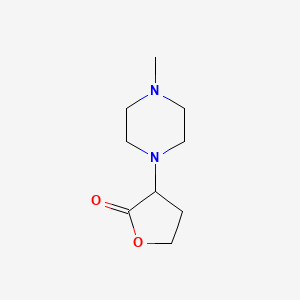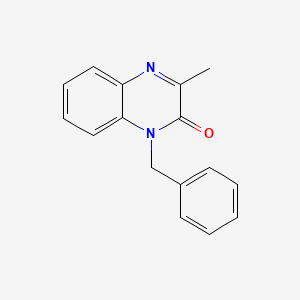![molecular formula C15H18OS B14421292 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one CAS No. 81842-26-4](/img/structure/B14421292.png)
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one is an organic compound with the molecular formula C15H20OS This compound is characterized by a cyclohexenone ring substituted with a phenylsulfanylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-(phenylsulfanyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[3-(Phenylsulfonyl)propyl]cyclohex-2-EN-1-one.
Reduction: 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The cyclohexenone ring can participate in Michael addition reactions, making it a versatile intermediate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the phenylsulfanylpropyl group.
4-[3-(Phenylsulfonyl)propyl]cyclohex-2-EN-1-one: An oxidized derivative with a sulfone group.
4-[3-(Phenylsulfanyl)propyl]cyclohexanone: A reduced analog with a saturated cyclohexane ring.
Uniqueness
4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one is unique due to the presence of both the phenylsulfanyl group and the cyclohexenone ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and scientific research.
Eigenschaften
| 81842-26-4 | |
Molekularformel |
C15H18OS |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
4-(3-phenylsulfanylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18OS/c16-14-10-8-13(9-11-14)5-4-12-17-15-6-2-1-3-7-15/h1-3,6-8,10,13H,4-5,9,11-12H2 |
InChI-Schlüssel |
JJRGFYGTGJVTPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C=CC1CCCSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











